2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a substituted acetamide group. Key structural elements include:
- 3,4-Dimethoxyphenyl group: Attached to the oxadiazole ring, enhancing electronic and steric properties.
- 2-Oxo-1,2-dihydropyridine: Provides a planar, conjugated system that may influence binding interactions.
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-19-9-5-4-7-17(19)14-26-22(30)15-29-12-6-8-18(25(29)31)24-27-23(28-35-24)16-10-11-20(33-2)21(13-16)34-3/h4-13H,14-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZGNYGXTWQGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally the acetamide linkage. Each step requires specific reagents and conditions, such as:
Oxadiazole Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Pyridine Ring Formation: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Acetamide Linkage: The final step involves the coupling of the pyridine derivative with an acetamide precursor, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy groups would yield quinones, while reduction of the oxadiazole ring would produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic activity against various cancer cell lines. A study highlighted the efficacy of oxadiazole derivatives against the NCI-60 cancer cell panel, demonstrating growth inhibition (GI50 values ranging from 1.4 to 4.2 µM) against several cancer types including leukemia and carcinoma .
Antimicrobial Properties
The presence of the oxadiazole moiety has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, suggesting that the compound could be explored further for its potential as an antimicrobial agent .
Neuroprotective Effects
Some studies suggest that compounds with a similar framework may possess neuroprotective effects. They have been evaluated for their ability to inhibit metabolic enzymes associated with neurological disorders, making them candidates for treating conditions such as epilepsy and Alzheimer's disease .
Case Studies and Research Findings
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step reactions that integrate various chemical precursors leading to the formation of the oxadiazole and dihydropyridine structures. The mechanism of action is hypothesized to involve interaction with specific biological targets within cells, disrupting pathways essential for cancer cell survival or microbial proliferation.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Pesticidal Activity Trends
- Hypoglycemic Activity: The thiazolidinone-containing acetamide derivatives (e.g., compound 3c in ) exhibit potent hypoglycemic effects (e.g., 430.2 g/mol, IR peaks at 1667 cm⁻¹ for carbonyl groups) . The target compound lacks a thiazolidinone ring, suggesting divergent activity.
- Pesticidal Applications : Compounds like oxadixyl () and dimethenamid () use chloro/methoxy substituents for herbicidal/fungicidal action. The target’s 3,4-dimethoxyphenyl group may enhance solubility but reduce pesticidal potency compared to chlorinated analogs .
- Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., ) is critical for stability and π-π stacking in receptor binding .
Structure-Activity Relationship (SAR) Insights
- Methoxy vs. Chloro Substituents : Methoxy groups (as in the target compound) improve solubility but may reduce electronegativity compared to chloro groups, impacting target affinity .
- Heterocyclic Diversity : Replacement of oxadiazole with triazolo or oxazolidinyl rings (e.g., oxadixyl) alters steric bulk and hydrogen-bonding capacity, shifting activity profiles .
Table 2: Key Physicochemical Properties
Biological Activity
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that incorporates various functional groups known for their biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 422.48 g/mol |
This compound features a combination of oxadiazole and dihydropyridine moieties, which are often associated with significant biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known for its ability to modulate enzyme activity and influence various biochemical pathways. The dihydropyridine component may enhance the binding affinity to certain receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological responses.
- Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which may contribute to their therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess antimicrobial properties against various bacterial strains. For instance:
- Compound derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported in the range of 0.25 µg/mL .
- The presence of the methoxy group enhances the bioactivity against pathogenic bacteria.
Anticancer Activity
Compounds containing oxadiazole and dihydropyridine structures have been investigated for their anticancer properties:
- Research indicates promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
- Specific derivatives have shown cytotoxic effects against different cancer cell lines with IC50 values ranging from 5 µM to 15 µM .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy:
- Investigations into acetylcholinesterase (AChE) inhibition suggest that similar compounds can help regulate neurotransmitter levels in neurodegenerative diseases .
- The modulation of cholinergic pathways indicates possible applications in treating Alzheimer's disease.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical and laboratory settings:
- Study on Antitubercular Activity :
- Anticancer Screening :
Q & A
Q. Example Data :
| Modification | Aqueous Solubility (μg/mL) | t₁/₂ (Microsomes, min) |
|---|---|---|
| Parent Compound | 12 ± 2 | 15 ± 3 |
| Hydroxyl-added analog | 85 ± 10 | 45 ± 5 |
| Methylated analog | 20 ± 3 | 60 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
